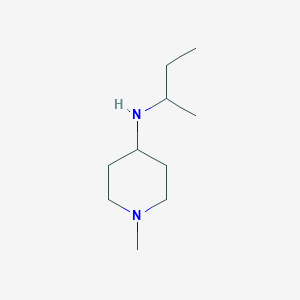

N-(butan-2-yl)-1-methylpiperidin-4-amine

Description

Properties

Molecular Formula |

C10H22N2 |

|---|---|

Molecular Weight |

170.30 g/mol |

IUPAC Name |

N-butan-2-yl-1-methylpiperidin-4-amine |

InChI |

InChI=1S/C10H22N2/c1-4-9(2)11-10-5-7-12(3)8-6-10/h9-11H,4-8H2,1-3H3 |

InChI Key |

DCMZOQRQZDUDLV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1CCN(CC1)C |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control in N Butan 2 Yl 1 Methylpiperidin 4 Amine Production

Established Synthetic Pathways for N-Substituted Piperidin-4-amines Precursors

The construction of the N-substituted piperidin-4-amine scaffold is a foundational step. Two prevalent strategies for creating the crucial C-N bonds in these precursors are reductive amination and nucleophilic substitution.

Reductive amination is a cornerstone of amine synthesis and is widely applied to the formation of piperidine (B6355638) rings. nih.govacs.org This method typically involves the reaction of a ketone, such as N-methyl-4-piperidone (a precursor to the target molecule's core), with an amine in the presence of a reducing agent. nih.govresearchgate.net The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. nih.gov

The versatility of this approach allows for the one-pot synthesis of N-substituted piperidines from appropriate ketone and amine precursors. researchgate.net A variety of reducing agents can be employed, ranging from common hydrides like sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (STAB) to catalytic hydrogenation conditions. nih.govdtic.mil The choice of reducing agent and reaction conditions can be optimized to achieve high yields. For instance, a successful synthesis of an N-(3,4-dichlorophenyl)piperidin-4-amine derivative was achieved through a reductive amination reaction between N-Boc-piperidin-4-one and 3,4-dichloroaniline. researchgate.net This highlights the method's applicability in creating complex piperidine structures. At least a quarter of C-N bond-forming reactions in the pharmaceutical industry are performed via reductive amination due to its operational simplicity and the wide availability of starting materials. acs.org

Nucleophilic substitution provides another powerful route to piperidine derivatives. researchgate.netresearchgate.net This strategy involves the displacement of a leaving group on the piperidine ring or a precursor by a nucleophile. For the synthesis of 4-amino piperidines, this could involve the reaction of a piperidine with a leaving group at the C-4 position with an appropriate amine nucleophile.

Researchers have developed efficient methods for nucleophilic substitution reactions on piperidine derivatives. For example, studies on 2-methoxy- and 2-acyloxypiperidines have shown that these substrates react with various nucleophiles in the presence of a catalyst, such as Scandium(III) triflate (Sc(OTf)₃), to yield 2-alkylated adducts with high diastereoselectivity. researchgate.net While this example illustrates substitution at the C-2 position, the principles can be extended to other positions of the ring. Modifications can also be made at the piperidine nitrogen via alkylation, a form of nucleophilic substitution, to introduce substituents. researchgate.net The synthesis of piperidine derivatives is also possible through the nucleophilic substitution of furanones with amines to generate pyrrolones, which can serve as precursors. researchgate.net

Stereoselective Synthesis of N-(butan-2-yl)-1-methylpiperidin-4-amine and Related Chiral Piperidines

Achieving the correct stereochemistry is critical for the synthesis of this compound, which contains two stereocenters. This requires the use of asymmetric synthesis techniques to control the three-dimensional arrangement of the atoms.

The use of chiral intermediates, often derived from a chiral pool or synthesized using a chiral auxiliary, is a common strategy for producing enantiomerically enriched piperidines. nih.govscilit.com Chiral auxiliaries are molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov

A widely used and highly effective chiral auxiliary is tert-butanesulfinamide. yale.edunih.gov This reagent can be condensed with a ketone or aldehyde to form a chiral N-sulfinyl imine. nih.govsemanticscholar.org Nucleophilic addition to this imine proceeds with high diastereoselectivity, controlled by the bulky tert-butyl group of the sulfinamide. The auxiliary can then be cleaved under mild acidic conditions to reveal the chiral amine. nih.gov This approach could be adapted by first reacting N-methyl-4-piperidone with a chiral auxiliary, followed by a reductive step with a butan-2-yl nucleophile or, alternatively, by reacting a chiral butan-2-yl amine precursor with a piperidone. The application of functionalized organolithium compounds to N-tert-butanesulfinyl aldimines has been shown to produce δ- and ε-amino ketone derivatives, which can then be cyclized to form stereodefined 2-substituted 6-methylpiperidines. semanticscholar.org

Another approach involves kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other with a chiral reagent or catalyst, leading to an enrichment of the less reactive enantiomer and the product. rsc.orgwhiterose.ac.uk For example, the kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines has been achieved with high enantiomeric ratios using the chiral base n-BuLi/sparteine. rsc.org

The formation and subsequent diastereoselective reduction of a cyclic iminium ion is a key strategy for controlling stereochemistry in piperidine synthesis. nih.govnih.gov An iminium ion can be generated in situ from an enamine or by the oxidation of a tertiary amine. acs.orgchemrxiv.org The geometry of this planar intermediate can be influenced by existing stereocenters or substituents on the ring, allowing a reducing agent to attack preferentially from one face, thus creating a new stereocenter with high selectivity. nih.gov

For instance, a chemo-enzymatic cascade has been developed where an N-substituted tetrahydropyridine (B1245486) is oxidized to form an equilibrium mixture of an enamine and a chiral iminium ion. nih.gov An ene-imine reductase (EneIRED) enzyme then selectively reduces one enantiomer of the iminium ion to afford the enantioenriched piperidine. nih.gov Chemical reducing agents such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃) are also commonly used for the reduction of iminium intermediates, with the stereochemical outcome often favoring the delivery of the hydride from the less sterically hindered face. nih.govchemrxiv.orgnih.gov This method is particularly relevant for synthesizing the target molecule, where an iminium ion could be formed from 1-methyl-1,2,3,6-tetrahydropyridine-4-amine, and subsequent reduction could set the stereochemistry at C-4.

Optimizing an asymmetric synthesis is crucial for maximizing both the chemical yield and the stereochemical purity (diastereomeric excess or enantiomeric excess) of the final product. For a molecule like this compound, this involves systematically varying reaction parameters for the key stereochemistry-determining step.

If a chiral auxiliary like tert-butanesulfinamide is used, optimization would focus on the nucleophilic addition step. Parameters to be adjusted include the choice of solvent, reaction temperature, and the nature of the nucleophile or reducing agent. Lower temperatures often lead to higher stereoselectivity. Similarly, in a catalyst-driven process, such as the diastereoselective reduction of an iminium salt, optimization would involve screening different catalysts, ligands, and hydride sources. For example, in an iridium-catalyzed enantioselective hydrogenation of pyridinium (B92312) salts, the choice of the chiral phosphine (B1218219) ligand is critical for achieving high enantioselectivity. nih.gov

A hypothetical optimization study for the diastereoselective reductive amination of N-methyl-4-piperidone with chiral (S)-butan-2-amine might involve screening various reducing agents and conditions, as illustrated in the table below.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (S,S) : (S,R) |

|---|---|---|---|---|---|

| 1 | NaBH₄ | Methanol (B129727) | 0 | 85 | 60:40 |

| 2 | NaBH(OAc)₃ | Dichloroethane | 25 | 92 | 75:25 |

| 3 | NaBH(OAc)₃ | Dichloroethane | 0 | 90 | 85:15 |

| 4 | NaCNBH₃ | Methanol (pH ~6) | 25 | 88 | 70:30 |

| 5 | H₂, Pd/C | Ethanol | 25 | 95 | 55:45 |

This systematic approach allows for the identification of conditions that provide the desired diastereomer in the highest yield and purity, which is fundamental to the practical synthesis of complex chiral molecules.

Process Optimization for this compound Synthesis

The primary and most direct route for the synthesis of this compound is through the reductive amination of 1-methylpiperidin-4-one with butan-2-amine. This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. The optimization of this process hinges on several key parameters, including the choice of reducing agent, solvent, temperature, and the management of potential side reactions.

Reductive amination is a versatile method for forming carbon-nitrogen bonds. sigmaaldrich.commasterorganicchemistry.com The reaction proceeds via the nucleophilic attack of the amine on the ketone, followed by dehydration to form an iminium intermediate, which is then reduced. A critical aspect of process optimization is the selection of a reducing agent that efficiently reduces the iminium ion without significantly reducing the starting ketone. masterorganicchemistry.com

Key Optimization Parameters:

Reducing Agent: A variety of reducing agents can be employed for reductive amination, each with its own advantages and disadvantages. sigmaaldrich.com Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). For the synthesis of this compound, the reactivity and selectivity of the reducing agent are paramount. While sodium borohydride is a powerful reducing agent, it can also reduce the starting ketone, leading to the formation of 1-methylpiperidin-4-ol (B91101) as a byproduct. masterorganicchemistry.com Sodium cyanoborohydride is generally more selective for the iminium ion, but its toxicity and the potential for cyanide byproduct formation are significant drawbacks in process scale-up. sigmaaldrich.com Sodium triacetoxyborohydride is often the reagent of choice for process optimization due to its high selectivity for the iminium ion, its non-toxic nature, and its effectiveness under mild reaction conditions.

Solvent and pH: The choice of solvent and the control of pH are crucial for efficient iminium ion formation and subsequent reduction. The reaction is typically carried out in a protic solvent like methanol or ethanol, which facilitates both the imine formation and the reduction step. The pH of the reaction mixture needs to be carefully controlled. Acidic conditions can accelerate imine formation, but excessive acidity can protonate the starting amine, reducing its nucleophilicity. Therefore, maintaining a mildly acidic pH is often optimal.

Temperature and Reaction Time: The reaction temperature and time are interdependent parameters that need to be optimized to ensure complete conversion while minimizing the formation of impurities. The initial imine formation is often carried out at room temperature, followed by the addition of the reducing agent. The reduction step may be performed at room temperature or slightly elevated temperatures to drive the reaction to completion. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.

Stereochemical Control: Since butan-2-amine is a chiral molecule, the synthesis of this compound will result in a mixture of diastereomers if racemic butan-2-amine is used. If a specific stereoisomer is desired, stereochemical control must be implemented. This can be achieved by using a stereochemically pure starting material, such as (R)-butan-2-amine or (S)-butan-2-amine. The reductive amination process itself does not typically induce racemization at the chiral center of the amine.

Illustrative Data for Process Optimization:

To illustrate the impact of process parameters on the synthesis, consider the following hypothetical experimental data for the reductive amination of 1-methylpiperidin-4-one with butan-2-amine.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | NaBH₄ | Methanol | 25 | 65 | 85 |

| 2 | NaBH₃CN | Methanol | 25 | 80 | 92 |

| 3 | NaBH(OAc)₃ | Dichloromethane (B109758) | 25 | 92 | 98 |

| 4 | NaBH(OAc)₃ | Methanol | 40 | 95 | 97 |

This is a hypothetical data table for illustrative purposes.

The data suggests that sodium triacetoxyborohydride in dichloromethane provides a high yield and purity at room temperature. A slight increase in temperature when using methanol as a solvent can further improve the yield.

Detailed Research Findings:

The use of borane (B79455) complexes, such as pyridine-borane, has also been explored for reductive aminations, offering a mild and efficient protocol. escholarship.org These reagents can be particularly useful when dealing with sensitive functional groups. The optimization of such processes involves a careful study of reaction conditions to maximize the chemo- and site-selectivity of the reduction. escholarship.org

Structure Activity Relationship Sar Studies of N Butan 2 Yl 1 Methylpiperidin 4 Amine and Its Structural Analogs

Conformational Analysis and its Influence on Molecular Interactions of Piperidine (B6355638) Derivatives

The three-dimensional arrangement of piperidine derivatives is a crucial determinant of their interaction with biological targets. The piperidine ring predominantly adopts a low-energy chair conformation, which minimizes steric strain. However, other conformations, such as the twist-boat, are also possible and can be stabilized through interactions with a biological target. nih.gov The orientation of substituents on the piperidine ring, described as either axial or equatorial, significantly impacts the molecule's shape and its ability to fit into a binding pocket.

The orientation of the N-alkyl group can also affect the conformational preference of the piperidine ring. The inversion of the tertiary amine group between equatorial and axial alignments contributes to the conformational landscape of these molecules. rsc.org These subtle conformational changes can have a profound effect on how the molecule presents its pharmacophoric features to a receptor, thereby influencing binding affinity and efficacy.

Impact of Substituent Modifications on the Piperidine Ring and N-Alkyl Chains on Activity

Modifications to the substituents on both the piperidine ring and the N-alkyl chain are a cornerstone of SAR studies, allowing for the fine-tuning of a compound's pharmacological profile. The nature, size, and position of these substituents can dramatically alter a molecule's physicochemical properties and its interaction with biological targets. cam.ac.ukacs.org

Systematic evaluations of structure-activity relationships are facilitated by methods that allow for the selective functionalization of the piperidine scaffold. cam.ac.ukacs.org For instance, the introduction of a methyl group on the piperidine ring has been shown to be a key factor in the anticancer properties of certain piperidine-substituted sulfonamides. ajchem-a.com The position of this substitution is also critical; in some series, a methyl group at the 3 or 4-position of the piperidine ring enhances activity. ajchem-a.com

The N-alkyl substituent also plays a pivotal role in determining biological activity. Studies on various N-alkyl piperidines have demonstrated that a range of N-alkyl groups, including N-benzyl, linear N-alkyl, N-methyl, and α-branched N-alkyl groups, can be accommodated and can influence the molecule's properties. acs.org In the context of antifungal 4-aminopiperidines, a combination of a benzyl or phenylethyl group at the piperidine nitrogen with a long n-dodecyl chain at the 4-amino group was found to be most beneficial for enhancing activity. mdpi.com Conversely, increasing the steric bulk of substituents can sometimes lead to a decrease in efficacy. acs.org

The following table summarizes the impact of various substituent modifications on the activity of piperidine derivatives based on findings from related series.

| Compound Series | Modification | Position | Observed Impact on Activity |

| Piperidine-substituted sulfonamides | Introduction of a methyl group | 3 or 4 on the piperidine ring | Enhanced anticancer properties ajchem-a.com |

| 4-Aminopiperidines | Combination of benzyl/phenylethyl and n-dodecyl groups | N1 of piperidine and N4 of the amino group, respectively | Enhanced antifungal activity mdpi.com |

| Demethyloxyaaptamine derivatives | Introduction of a phenyl substituent | On the piperidine ring | Minimal antibacterial activity acs.org |

| Demethyloxyaaptamine derivatives | Increasing steric bulk | General | Hampered antibacterial efficacy acs.org |

| 1,4-diarylpiperidine-4-methylureas | Introduction of a long alkoxy group | Phenyl moiety at the B-part | Improved inhibitory activity for ACAT and up-regulatory activity for LDL-R expression nih.gov |

Stereochemical Influence on Molecular Recognition and Functional Response

The presence of stereocenters in a molecule, such as the chiral carbon in the butan-2-yl group of N-(butan-2-yl)-1-methylpiperidin-4-amine, introduces the possibility of stereoisomers (enantiomers and diastereomers). These stereoisomers can exhibit significantly different pharmacological activities due to the stereospecific nature of biological receptors. The three-dimensional arrangement of atoms is critical for the precise molecular recognition required for a ligand to bind to its target.

The synthesis of piperidine derivatives often involves strategies to control the stereochemistry at various positions on the ring (C-2, C-3, or C-4). researchgate.net The spatial orientation of substituents can dictate how a molecule interacts with the chiral environment of a binding site. For example, in a series of piperazine derivatives that are dual inhibitors of serotonin and noradrenaline reuptake, the individual enantiomers showed distinct activity profiles.

Advanced Spectroscopic Characterization and Structural Elucidation of N Butan 2 Yl 1 Methylpiperidin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules in solution. Through the analysis of one-dimensional (¹H and ¹³C NMR) and two-dimensional spectra, it is possible to map out the carbon skeleton and the bonding environment of each atom within N-(butan-2-yl)-1-methylpiperidin-4-amine.

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the piperidine (B6355638) ring, the N-methyl group, and the butan-2-yl substituent. The chemical shifts are influenced by the electron density around the protons and their spatial arrangement. Protons on carbons adjacent to nitrogen atoms are typically deshielded and appear at a higher chemical shift (downfield).

The piperidine ring protons would appear as complex multiplets due to their diastereotopic nature and spin-spin coupling. The axial and equatorial protons on the same carbon are chemically non-equivalent and will show distinct signals. The N-methyl group is expected to present as a sharp singlet. The protons of the butan-2-yl group will show characteristic splitting patterns: a triplet for the terminal methyl group, a sextet for the methylene protons, a multiplet for the methine proton, and a doublet for the other methyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. Similar to ¹H NMR, carbons bonded to nitrogen are deshielded. The spectrum is anticipated to show distinct signals for each carbon atom in the molecule. The piperidine ring carbons will have characteristic shifts, with C4 (attached to the secondary amine) and C2/C6 (adjacent to the tertiary nitrogen) appearing at lower fields. The N-methyl carbon will have a characteristic chemical shift. The four carbons of the butan-2-yl group will also be distinguishable.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~2.2-2.4 (s) | ~46-48 |

| Piperidine H2/H6 (axial) | ~1.8-2.0 (m) | ~55-57 |

| Piperidine H2/H6 (equatorial) | ~2.8-3.0 (m) | ~55-57 |

| Piperidine H3/H5 (axial) | ~1.4-1.6 (m) | ~32-34 |

| Piperidine H3/H5 (equatorial) | ~1.9-2.1 (m) | ~32-34 |

| Piperidine H4 | ~2.5-2.7 (m) | ~58-60 |

| N-H | ~1.5-2.5 (broad s) | - |

| Butan-2-yl H1' | ~0.9 (t, J=7.4 Hz) | ~10-12 |

| Butan-2-yl H2' | ~1.4-1.6 (m) | ~29-31 |

| Butan-2-yl H3' | ~2.6-2.8 (m) | ~50-52 |

| Butan-2-yl H4' | ~1.1 (d, J=6.5 Hz) | ~20-22 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on solvent and other experimental conditions.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be observed between the methine proton of the butan-2-yl group and the protons of the adjacent methyl and methylene groups. Within the piperidine ring, correlations between the H2/H6, H3/H5, and H4 protons would help to assign these complex multiplets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the unambiguous assignment of each carbon signal by linking it to its attached proton(s). For example, the carbon signal for the N-methyl group would show a correlation with the singlet proton signal of that group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, correlations between the N-methyl protons and the C2/C6 carbons of the piperidine ring would confirm the position of the methyl group.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

ESI-MS is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. In positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The molecular formula of the compound is C₁₀H₂₂N₂, which gives a molecular weight of 170.30 g/mol . Therefore, the [M+H]⁺ ion would be observed at an m/z (mass-to-charge ratio) of approximately 171.31.

HRMS provides a very precise measurement of the m/z value, which allows for the determination of the elemental composition of an ion. By measuring the exact mass of the [M+H]⁺ ion and comparing it to the calculated mass for the proposed formula, the molecular formula can be confirmed with a high degree of confidence.

Interactive Data Table: Predicted Mass Spectrometry Data

| Ion | Predicted m/z (ESI-MS) | Calculated Exact Mass (HRMS) |

| [M+H]⁺ | 171.31 | 171.1856 |

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation and generate a characteristic fragmentation pattern. Common fragmentation pathways for piperidine derivatives involve cleavage of the ring and loss of substituents. For this compound, characteristic fragments would be expected from the loss of the butan-2-yl group, the N-methyl group, and fragmentation of the piperidine ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups.

The IR and Raman spectra of this compound would be expected to show characteristic bands for the various functional groups present:

N-H Stretch: A weak to medium intensity band in the region of 3300-3500 cm⁻¹ in the IR spectrum would be indicative of the secondary amine N-H stretching vibration.

C-H Stretch: Multiple bands in the 2800-3000 cm⁻¹ region would correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl, methylene, and methine groups of the piperidine ring and the butan-2-yl substituent.

C-N Stretch: The C-N stretching vibrations for both the tertiary amine in the piperidine ring and the secondary amine linker would be expected in the 1000-1250 cm⁻¹ region.

N-H Bend: The N-H bending vibration may appear in the 1560-1640 cm⁻¹ region.

CH₂, CH₃ Bending: Bending vibrations for the methylene and methyl groups would be observed in the 1350-1480 cm⁻¹ region.

Interactive Data Table: Predicted IR and Raman Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300-3500 (weak-medium) | 3300-3500 (weak) |

| C-H Stretch (Aliphatic) | 2850-2960 (strong) | 2850-2960 (strong) |

| N-H Bend | 1560-1640 (medium) | Inactive/Weak |

| CH₂/CH₃ Bend | 1350-1480 (medium) | 1350-1480 (medium) |

| C-N Stretch | 1000-1250 (medium) | 1000-1250 (weak) |

The combination of these spectroscopic techniques provides a powerful and comprehensive approach to the structural characterization of this compound, enabling a detailed understanding of its molecular architecture.

Application of X-ray Crystallography for Solid-State Molecular Geometry

An extensive search of available scientific literature and crystallographic databases did not yield any specific studies on the X-ray crystallography of this compound. Consequently, detailed information regarding its solid-state molecular geometry, including unit cell parameters, space group, and precise bond lengths and angles as determined by X-ray diffraction, is not publicly available at this time.

While the crystal structures of related compounds containing a methylpiperidine moiety have been elucidated, such as fenpiverinium bromide, this data cannot be directly extrapolated to define the precise three-dimensional arrangement of this compound in the solid state. mdpi.com The substitution pattern on the piperidine ring and the nature of the counter-ion can significantly influence crystal packing and molecular conformation.

Therefore, a definitive analysis of the solid-state structure of this compound awaits experimental determination through single-crystal X-ray diffraction studies. Such an investigation would be necessary to provide conclusive data on its molecular geometry and intermolecular interactions within the crystal lattice.

Computational Chemistry and Theoretical Modeling of N Butan 2 Yl 1 Methylpiperidin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on its electronic structure. These methods solve the Schrödinger equation, or approximations of it, to determine the energies and distributions of electrons within the molecule. For N-(butan-2-yl)-1-methylpiperidin-4-amine, such calculations reveal its stable conformations, electronic properties, and the nature of its chemical bonds.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. orientjchem.orgjseepublisher.com A primary application of DFT is geometry optimization, a process that calculates the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that result in the minimum possible energy.

Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. orientjchem.org The resulting optimized geometry is crucial for all subsequent computational analyses, as it represents the most probable conformation of the molecule. The calculation also yields the total electronic energy, a key thermodynamic property.

Illustrative Data: Optimized Geometric Parameters This table presents hypothetical optimized parameters for this compound, as would be calculated using DFT. Actual values would require a specific computational study.

| Parameter | Atoms Involved | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C(piperidine)-N(amine) | 1.45 Å |

| Bond Length | N(piperidine)-C(methyl) | 1.47 Å |

| Bond Angle | C-N-C (piperidine ring) | 112.5° |

| Dihedral Angle | H-N(amine)-C(piperidine)-C(piperidine) | 175.0° |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jseepublisher.commalayajournal.org The HOMO is the orbital most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. jseepublisher.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. malayajournal.orgresearchgate.net

A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. malayajournal.org For this compound, FMO analysis would pinpoint the distribution of these orbitals, showing which parts of the molecule are most involved in electron donation and acceptance. jseepublisher.com

Illustrative Data: FMO Energies This table shows hypothetical energy values for the frontier orbitals of this compound.

| Orbital | Energy (eV) (Illustrative) |

|---|---|

| HOMO | -6.50 |

| LUMO | -0.25 |

| Energy Gap (ΔE) | 6.25 |

A Molecular Electrostatic Potential (MEP) surface map is a visual tool used to understand the charge distribution within a molecule and predict its reactivity. malayajournal.orgresearchgate.netwalisongo.ac.id The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of electrostatic potential.

Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. researchgate.netresearchgate.net Blue indicates regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. researchgate.netresearchgate.net Green and yellow represent areas of neutral or intermediate potential. For this compound, an MEP map would likely show a negative potential (red) around the nitrogen atoms due to their lone pairs of electrons, highlighting them as reactive sites for electrophiles.

Illustrative Data: MEP Surface Potential Values This table provides hypothetical electrostatic potential values for different regions of the this compound molecule.

| Molecular Region | Potential Value Range (kcal/mol) (Illustrative) | Color Code | Predicted Reactivity |

|---|---|---|---|

| Amine Nitrogen (N-H) | -35 to -50 | Red | Site for Electrophilic Attack |

| Piperidine (B6355638) Nitrogen | -30 to -45 | Red/Orange | Site for Electrophilic Attack |

| Hydrogens on Butyl Group | +15 to +25 | Blue/Green | Site for Nucleophilic Interaction |

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of a wavefunction in terms of the classic Lewis structure, including lone pairs and chemical bonds. jseepublisher.comuni-muenchen.dewisc.edu It examines intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) orbital to an adjacent empty (acceptor) orbital. jseepublisher.com

The strength of these interactions is quantified by the second-order perturbation energy, E(2). wisc.edu A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. For this compound, NBO analysis could reveal stabilizing interactions between the lone pair electrons on the nitrogen atoms and the antibonding orbitals of adjacent C-H or C-C bonds.

Illustrative Data: NBO Analysis - Second-Order Perturbation Energy E(2) This table presents hypothetical E(2) values for significant donor-acceptor interactions within this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Illustrative) |

|---|---|---|

| LP(1) N(amine) | σ(C-H) | 2.10 |

| LP(1) N(piperidine) | σ(C-C) | 1.85 |

| σ(C-H) | σ*(C-N) | 0.95 |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. ulisboa.pt These simulations provide a detailed view of the molecule's conformational flexibility and dynamic behavior in different environments, such as in a solvent like water. ulisboa.ptnih.gov

For this compound, an MD simulation would involve placing the molecule in a simulated box, often with solvent molecules, and then calculating the forces between all atoms and their subsequent motions over a series of very short time steps. The resulting trajectory provides information on conformational changes, the stability of different conformers, and how the molecule interacts with its surroundings.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity or other properties of chemical compounds based on their molecular structures. nih.govmdpi.com A QSAR model is a mathematical equation that correlates variations in the physicochemical properties (descriptors) of a group of molecules with their known activities. researchgate.net

To develop a QSAR model for this compound, one would need a dataset of structurally similar compounds with experimentally measured activities (e.g., receptor binding affinity). Molecular descriptors—such as electronic, steric, and hydrophobic properties—would be calculated for each compound. Statistical methods are then used to build a model that can predict the activity of new, untested compounds, including the target molecule. nih.govmdpi.com This approach is invaluable in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing.

In Vitro Biochemical Interaction and Mechanistic Studies of N Butan 2 Yl 1 Methylpiperidin 4 Amine

Mechanistic Insights into Molecular Interactions (e.g., hydrogen bonding, charge transfer)

Following a comprehensive review of publicly available scientific literature, no specific in vitro biochemical studies detailing the mechanistic insights into the molecular interactions of N-(butan-2-yl)-1-methylpiperidin-4-amine were found. Consequently, there is no available data on its specific hydrogen bonding patterns, charge transfer interactions, or other non-covalent interactions with biological targets.

The elucidation of such molecular interactions is fundamental to understanding a compound's mechanism of action, binding affinity, and specificity for its biological targets. Typically, techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling are employed to investigate these interactions at an atomic level. These studies provide critical information on:

Hydrogen Bonding: The specific amino acid residues (e.g., proton donors and acceptors) within a target protein that form hydrogen bonds with the amine and piperidine (B6355638) nitrogen atoms or other potential functional groups of the compound.

Hydrophobic Interactions: The engagement of the butanyl and methylpiperidine moieties in hydrophobic pockets of a binding site.

Electrostatic and Charge Transfer Interactions: How the charge distribution of the molecule influences its orientation and binding energy within a receptor's active site.

Without experimental or computational data, any description of the molecular interactions of this compound would be purely speculative. Further research is required to characterize its biochemical profile and understand the precise nature of its interactions with any potential biological partners.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.